(5Z)-5-[(4-fluorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-[(4-fluorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione is a synthetic organic molecule characterized by its unique structure, which includes a fluorophenyl group and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-fluorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione typically involves the following steps:
Formation of the diazinane trione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the prop-2-enyl group: This step involves the alkylation of the diazinane trione core with a suitable allylating agent.
Attachment of the fluorophenyl group: The final step is the condensation of the fluorophenyl group with the diazinane trione core, often facilitated by a base or a catalyst.
Industrial Production Methods
In an industrial setting, the production of This compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-fluorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, often involving hydrogenation or the use of reducing agents.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of substituted derivatives with different functional groups.
Scientific Research Applications
(5Z)-5-[(4-fluorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione: has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Chemical Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction pathways.
Mechanism of Action
The mechanism by which (5Z)-5-[(4-fluorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby modulating biochemical pathways and cellular processes.
Receptor Binding: It may bind to specific receptors on the surface of cells, triggering signaling cascades that lead to physiological responses.
Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
(5Z)-5-[(4-fluorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione: can be compared with other similar compounds, such as:
- (5Z)-5-[(4-chlorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
- (5Z)-5-[(4-bromophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
- (5Z)-5-[(4-methylphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
These compounds share a similar diazinane trione core but differ in the substituents attached to the phenyl group. The presence of different substituents (e.g., fluorine, chlorine, bromine, methyl) can significantly influence their chemical reactivity, biological activity, and physical properties, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-2-7-17-13(19)11(12(18)16-14(17)20)8-9-3-5-10(15)6-4-9/h2-6,8H,1,7H2,(H,16,18,20)/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIIQJKRSNNWEE-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)F)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)F)/C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.